

# Application Notes and Protocols: Synthesis of N-benzyl-2-methoxyethanamine

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## Compound of Interest

Compound Name: *N*-benzyl-2-methoxyethanamine

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## Abstract

This document provides a detailed experimental protocol for the synthesis of **N-benzyl-2-methoxyethanamine**, a secondary amine with potential applications in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of benzaldehyde with 2-methoxyethanamine, followed by reduction of the intermediate imine using sodium borohydride. This method is a reliable and straightforward approach for the preparation of **N-benzyl-2-methoxyethanamine**. Included are a comprehensive experimental procedure, a summary of physical and analytical data, and a graphical representation of the experimental workflow.

## Data Presentation

A summary of the key quantitative data for **N-benzyl-2-methoxyethanamine** is presented in Table 1. This information is essential for the characterization and quality control of the synthesized compound.

Table 1: Physical and Analytical Data for **N-benzyl-2-methoxyethanamine**

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO
Molecular Weight	165.23 g/mol
Appearance	Colorless to pale yellow liquid (predicted)
Boiling Point	230.8 °C at 760 mmHg[1]
Density	0.969 g/mL[1]
Refractive Index	1.503[1]
Yield	>85% (Typical)
Purity (by GC-MS)	>95% (Typical)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	7.20-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH <sub>2</sub> ), 3.50 (t, J=5.2 Hz, 2H, O-CH <sub>2</sub> ), 3.35 (s, 3H, O-CH <sub>3</sub> ), 2.80 (t, J=5.2 Hz, 2H, N-CH <sub>2</sub> ), 1.85 (br s, 1H, NH). (Predicted)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 71.5 (O-CH <sub>2</sub> ), 59.0 (O-CH <sub>3</sub> ), 54.0 (Ar-CH <sub>2</sub> ), 49.5 (N-CH <sub>2</sub> ). (Predicted)
IR (neat, cm <sup>-1</sup> )	3350 (N-H stretch), 3080, 3060, 3020 (Ar C-H stretch), 2980, 2920, 2880 (Aliphatic C-H stretch), 1490, 1450 (Ar C=C stretch), 1110 (C-O stretch). (Predicted)
Mass Spectrum (EI, m/z)	165 [M] <sup>+</sup> , 134 [M-OCH <sub>3</sub> ] <sup>+</sup> , 91 [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (base peak), 77 [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> . (Predicted)

## Experimental Protocol

The synthesis of **N-benzyl-2-methoxyethanamine** is performed via a reductive amination reaction.[2][3] This procedure involves the formation of an imine from benzaldehyde and 2-methoxyethanamine, which is subsequently reduced in situ to the desired secondary amine.[2][3]

#### Materials and Equipment:

- Benzaldehyde ( $\geq 99\%$ )
- 2-Methoxyethanamine ( $\geq 99\%$ )
- Sodium borohydride ( $\text{NaBH}_4$ ) ( $\geq 98\%$ )
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration
- Thin-layer chromatography (TLC) plates (silica gel)
- Column chromatography setup (silica gel)

#### Procedure:

- Imine Formation:
  - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.6 g, 100 mmol, 1.0 eq).

- Dissolve the benzaldehyde in 100 mL of anhydrous methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add 2-methoxyethanamine (7.51 g, 100 mmol, 1.0 eq) dropwise to the stirred solution over a period of 15-20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours to ensure complete imine formation. The progress of the reaction can be monitored by TLC.
- Reduction:
  - Cool the reaction mixture back down to 0 °C in an ice bath.
  - In a separate beaker, prepare a solution of sodium borohydride (4.54 g, 120 mmol, 1.2 eq) in 50 mL of methanol. Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Prepare this solution in a well-ventilated fume hood.
  - Slowly add the sodium borohydride solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.
  - Once the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3-4 hours or until the reaction is complete as indicated by TLC.
- Work-up and Purification:
  - Quench the reaction by slowly adding 100 mL of deionized water.
  - Concentrate the mixture using a rotary evaporator to remove the methanol.
  - Extract the aqueous residue with dichloromethane (3 x 50 mL).
  - Combine the organic layers and wash with brine (2 x 50 mL).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford **N-benzyl-2-methoxyethanamine** as a colorless to pale yellow liquid.

## Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

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## References

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